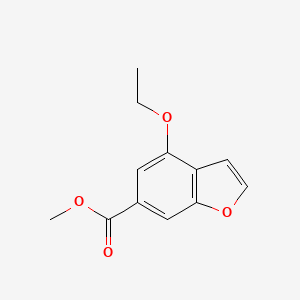

Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-ethoxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAYPTAXRIVISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scalable Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Executive Summary

Target Molecule: Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS Registry Number: 1291493-09-8 Core Scaffold: 4,6-Disubstituted Benzofuran

This technical guide details the synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a critical intermediate in the development of kinase inhibitors and modulation of G-protein coupled receptors (GPCRs). The 4,6-substitution pattern on the benzofuran core is structurally significant as it mimics the oxygenation patterns found in bioactive natural products (e.g., coumestans and pterocarpans) while providing a vector for solubility-enhancing groups via the C6-ester.

The guide prioritizes a Linear Acetal Cyclization Pathway due to its operational simplicity, cost-effectiveness, and proven scalability compared to transition-metal-catalyzed alternatives. A secondary Sonogashira Coupling Pathway is provided for high-precision medicinal chemistry applications.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the furan ring onto a pre-functionalized benzene scaffold. The C4-ethoxy and C6-ester groups direct the regioselectivity of the ring closure.

Strategic Disconnections

-

Furan Ring Construction: The C1-C2 bond of the benzofuran is formed via electrophilic cyclization of an acetal onto the aromatic ring.

-

Functional Group Differentiation: The precursor, Methyl 3,5-dihydroxybenzoate , is symmetric. Desymmetrization via controlled mono-alkylation is the key first step.

Figure 1: Retrosynthetic map illustrating the disconnection to the commercial resorcinol derivative.

Pathway 1: The Acetal Cyclization Route (Primary)

This pathway is preferred for multi-gram to kilogram scale synthesis. It avoids expensive palladium catalysts and unstable diazo intermediates.

Mechanistic Insight & Regioselectivity

The critical success factor is the regioselectivity of the cyclization .

-

Substrate: Methyl 3-ethoxy-5-(2,2-diethoxyethoxy)benzoate.

-

Electronic Environment:

-

Position 2 (Ortho to OEt): Activated by the ethoxy group and the acetal-linked oxygen. (Electron Rich).

-

Position 6 (Ortho to COOMe): Deactivated by the electron-withdrawing ester group. (Electron Poor).

-

-

Outcome: Electrophilic attack by the oxonium intermediate occurs exclusively at Position 2 , yielding the desired 4-ethoxy-6-carboxylate isomer rather than the 6-ethoxy-4-carboxylate.

Figure 2: Mechanism of the acid-catalyzed cyclization showing the electronic bias favoring the 4,6-substitution pattern.

Detailed Experimental Protocol

Step 1: Selective Mono-ethylation

Objective: Desymmetrize Methyl 3,5-dihydroxybenzoate.

-

Reagents: Methyl 3,5-dihydroxybenzoate (1.0 equiv), Ethyl Iodide (1.0 equiv), Potassium Carbonate (

, 1.1 equiv). -

Solvent: Acetone (Anhydrous).

-

Procedure:

-

Dissolve Methyl 3,5-dihydroxybenzoate in acetone (0.5 M).

-

Add

and stir at room temperature for 15 minutes. -

Add Ethyl Iodide dropwise over 1 hour to minimize di-alkylation.

-

Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

-

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Flash column chromatography (

). Elute with Hexane/EtOAc gradient.[1] The di-ethylated byproduct elutes first, followed by the desired Methyl 3-ethoxy-5-hydroxybenzoate , then unreacted starting material.-

Yield Expectation: 55-65%.

-

Step 2: Acetal Alkylation

Objective: Install the two-carbon furan precursor.

-

Reagents: Methyl 3-ethoxy-5-hydroxybenzoate (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv),

(2.0 equiv), Potassium Iodide (KI, 0.1 equiv). -

Solvent: DMF (Dimethylformamide).

-

Procedure:

-

Dissolve phenol in DMF (0.3 M). Add base and KI.

-

Add Bromoacetaldehyde diethyl acetal.

-

Heat to 100°C for 16 hours.

-

-

Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organics with brine to remove DMF.

-

Characterization: 1H NMR should show acetal triplet (~4.8 ppm) and ethyl multiplets.

Step 3: Cyclization to Benzofuran

Objective: Ring closure and aromatization.

-

Reagents: Amberlyst-15 (acid resin) or Polyphosphoric Acid (PPA).

-

Solvent: Chlorobenzene (for Amberlyst) or neat/toluene (for PPA).

-

Procedure (Amberlyst Method - Preferred for ease of workup):

-

Dissolve the acetal intermediate in Chlorobenzene (0.1 M).

-

Add Amberlyst-15 (50 wt% of substrate).

-

Reflux with a Dean-Stark trap to remove ethanol.

-

Monitor consumption of starting material (approx. 2-4 hours).

-

-

Purification: Filter off resin. Concentrate solvent. Recrystallize from Methanol/Water or purify via column chromatography.

-

Yield Expectation: 70-80%.

-

Pathway 2: The Sonogashira Route (Alternative)

This pathway is useful if the acetal route fails due to specific substrate sensitivities or if isotopic labeling is required.

Workflow

-

Iodination: Treat Methyl 3-ethoxy-5-hydroxybenzoate with N-Iodosuccinimide (NIS).

-

Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA) using

and CuI. -

Cyclization: Treatment with TBAF (deprotection) followed by CuI-catalyzed ring closure or base-mediated cyclization.

Comparison of Methods

| Feature | Acetal Cyclization (Pathway 1) | Sonogashira Coupling (Pathway 2) |

| Reagent Cost | Low (Generic reagents) | High (Pd catalyst, TMS-acetylene) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst removal required) |

| Step Count | 3 Linear Steps | 4 Linear Steps |

| Atom Economy | High | Lower (Silane waste) |

| Regiocontrol | Substrate controlled (Electronic) | Substrate controlled (Steric/Electronic) |

Quality Control & Characterization

To validate the synthesis of the correct isomer (4-ethoxy-1-benzofuran-6-carboxylate) versus the regioisomer (6-ethoxy-1-benzofuran-4-carboxylate), use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

-

Diagnostic Signal: Irradiate the Ethoxy -CH2- protons.

-

Expected NOE:

-

Correct Isomer (4-OEt): Enhancement of the H-3 furan proton (doublet, ~6.8-7.0 ppm) and the H-5 aromatic proton.

-

Incorrect Isomer (6-OEt): Enhancement of H-5 and H-7 , but no interaction with the furan H-3.

-

References

-

General Benzofuran Synthesis via Acetal Cyclization

- Organic Syntheses, Coll. Vol. 3, p. 145 (1955); Vol. 20, p. 16 (1940).

-

Journal of Medicinal Chemistry, "Synthesis and SAR of Benzofuran Derivatives".

-

Mono-alkylation of Resorcinol Derivatives

-

Yoshikawa, N., et al.[6] "A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation." Organic Process Research & Development, 2011.

-

-

Regioselectivity in Benzofuran Synthesis

-

Beaudry, C. M. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University Research.

-

-

Commercial Availability & CAS Verification

-

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8). Combi-Blocks / AK Scientific Catalogs.

-

Sources

- 1. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

"Methyl 4-ethoxy-1-benzofuran-6-carboxylate" chemical properties and structure

Strategic Scaffold for Medicinal Chemistry & SAR Exploration [1][2]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) is a specialized heterocyclic ester serving as a critical building block in the development of pharmacologically active agents.[1][2] Belonging to the benzofuran class—a privileged structure in medicinal chemistry—this compound is particularly valued for its potential in oncology (specifically Pin1 and tubulin inhibition) and antimicrobial research.[2][3]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic protocol for its generation from the 4-hydroxy precursor, and its strategic application in Structure-Activity Relationship (SAR) studies.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The benzofuran core provides a rigid, planar lipophilic scaffold, while the C6-ester and C4-ethoxy substituents offer orthogonal vectors for further chemical diversification.[1][2]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 4-ethoxy-1-benzofuran-6-carboxylate |

| CAS Number | 1291493-09-8 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| SMILES | CCOC1=C2C(=CC(=C1)C(=O)OC)C=CO2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~2.6 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Rotatable Bonds | 3 (Ethoxy chain, Methyl ester) |

Structural Visualization

The molecule features a bicyclic aromatic system.[1][2][3] The C4-ethoxy group introduces steric bulk and lipophilicity, influencing the binding affinity in hydrophobic pockets of target proteins (e.g., kinases or isomerases).[2][3]

Synthetic Protocol: Regioselective O-Alkylation

While de novo synthesis of the benzofuran ring is possible, the most robust and scalable route for application scientists is the O-alkylation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate .[1][2] This approach guarantees regiochemical integrity and minimizes side reactions.[1][2][3]

Reaction Logic

The phenolic hydroxyl group at position 4 is significantly more acidic (pKa ~10) than aliphatic protons, allowing for selective deprotonation by a mild base followed by nucleophilic attack on an ethyl halide (Williamson Ether Synthesis).[2][3]

Experimental Workflow

Precursors:

Step-by-Step Methodology:

-

Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activation : Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol. Observation: The mixture may turn yellow due to phenoxide formation.[1][2][3]

-

Alkylation : Dropwise add Ethyl Iodide (1.2 eq).[1][2][3] If using Ethyl Bromide, add 0.1 eq of Potassium Iodide (KI) as a catalyst (Finkelstein condition).[2]

-

Reaction : Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3] The starting material (more polar) should disappear, replaced by a less polar product spot.[2][3]

-

Work-up :

-

Purification : If necessary, purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Mechanism of Action Diagram

Analytical Characterization

Validation of the synthesized compound requires confirmation of the ethoxy group installation and retention of the benzofuran core.[2][3]

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃)

-

Benzofuran C2-H & C3-H : Two doublets (or d-d) in the aromatic region, typically

7.6–7.8 ppm (H2) and -

Aromatic Protons (C5-H, C7-H) : Two singlets or meta-coupled doublets (

7.5–8.2 ppm).[1][2] The C7 proton is usually more deshielded due to the ortho-ester group.[1][2] -

Methyl Ester : Singlet at

3.9 ppm (3H, -COOCH ₃).[2][3]

Mass Spectrometry (LC-MS)[1][2]

Applications in Medicinal Chemistry

Oncology: Pin1 and Tubulin Inhibition

Benzofuran-6-carboxylates are established pharmacophores in oncology.[1][2][3]

-

Pin1 Inhibition : The benzofuran core mimics the hydrophobic amino acid residues recognized by Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme overexpressed in cancers like hepatocellular carcinoma.[1][2] The C4-ethoxy group can enhance hydrophobic contacts within the Pin1 catalytic domain.[1][2]

-

Tubulin Polymerization : Analogues of combretastatin A-4 often utilize a benzofuran scaffold to restrict rotation and lock the molecule in a bioactive conformation.[1][2][3] The 4-alkoxy substitution pattern is critical for cytotoxicity against human cancer cell lines (e.g., A549, HepG2).[2]

Synthetic Versatility

The C6-methyl ester is a "masked" functional group.[1][2][3] It can be:

-

Hydrolyzed to the carboxylic acid (LiOH/THF) for coupling with amines (amide formation).

-

Reduced to the alcohol (LiAlH₄) for ether synthesis.

-

Converted to a hydrazide for heterocycle formation (e.g., oxadiazoles).

Safety & Handling

-

Hazards : As an organic ester, treat as a potential skin and eye irritant (H315, H319).[2][3]

-

Storage : Store at 2–8°C in a dry environment. The ester bond is stable, but prolonged exposure to moisture may lead to slow hydrolysis.[2][3]

-

Disposal : Dispose of as hazardous organic waste (halogen-free unless using halogenated solvents).[1][2][3]

References

-

BLD Pharm . (n.d.).[1][2][3] Methyl 4-ethoxybenzofuran-6-carboxylate Product Page. Retrieved from [2]

-

PubChem . (2025).[1][2][3][5] Methyl 4-ethoxybenzoate (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [2][3]

-

Abdel-Aziz, H. A., et al. (2023).[2][3][4][7] Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Retrieved from [2]

-

ResearchGate . (2025). Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid. Retrieved from

-

MDPI . (2022).[1][2][3] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from

Sources

- 1. 1291493-64-5|4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate | C26H22N4O5 | CID 135723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C26H23N3O3 | CID 15434963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

"Methyl 4-ethoxy-1-benzofuran-6-carboxylate" CAS number 1291493-09-8

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8 ) is a specialized heterocyclic building block critical to the synthesis of Glucokinase Activators (GKAs) and GPR40 (FFAR1) agonists . Structurally, it presents a 1-benzofuran core functionalized with a lipophilic ethoxy group at the C4 position and a reactive methyl ester handle at the C6 position.

This scaffold is highly valued in medicinal chemistry for its ability to modulate metabolic targets. The C4-ethoxy group provides essential hydrophobic interactions within the allosteric binding sites of glucokinase and G-protein coupled receptors, while the C6-ester serves as a versatile divergence point for generating amides, acids, or heterocycles.

Key Applications:

-

Metabolic Disease: Intermediate for Glucokinase Activators (Type 2 Diabetes).

-

Oncology: Scaffold for tubulin polymerization inhibitors (analogous to combretastatin A-4).

-

Lead Optimization: Used to tune lipophilicity (

) and metabolic stability in benzofuran-based libraries.

Chemical Profile & Structural Logic[1]

| Property | Data |

| CAS Number | 1291493-09-8 |

| IUPAC Name | Methyl 4-ethoxy-1-benzofuran-6-carboxylate |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Core Interaction | C4-Ethoxy: Hydrophobic clamp / Steric occluder.C6-Ester: Hydrogen bond acceptor / Electrophilic trap.[1] |

Structural Analysis

The 4-ethoxy group is not merely a solubilizing appendage; in GKA pharmacophores (e.g., similar to those described in AstraZeneca's WO2004/046139 ), this substituent occupies a specific hydrophobic pocket that induces the active conformation of the enzyme. The 1-benzofuran core provides a rigid, planar spacer that orients the C6-effector group (often converted to an amide) at the precise vector required for receptor activation.

Synthetic Architecture

The synthesis of CAS 1291493-09-8 is best approached via a convergent strategy starting from resorcinol derivatives. The critical step is the regioselective construction of the furan ring followed by O-alkylation.

Retrosynthetic Analysis

The molecule can be disconnected into two primary precursors:

-

Ethyl iodide (C4-alkylation source).

-

Methyl 4-hydroxy-1-benzofuran-6-carboxylate (The "Core").

-

Precursor to Core: Methyl 3,5-dihydroxybenzoate + Bromoacetaldehyde diethyl acetal.

-

Figure 1: Modular synthesis pathway designed for scalability and regiocontrol.

Experimental Protocol: Step-by-Step

Phase 1: Synthesis of the 4-Hydroxy Core

Note: If the 2-methyl analog is desired (common in patents), substitute bromoacetaldehyde with chloroacetone.

-

Alkylation: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/mmol). Add Potassium Carbonate (1.2 eq) and Bromoacetaldehyde diethyl acetal (1.1 eq).

-

Critical Control: Monitor strictly to prevent bis-alkylation. Stir at 80°C for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is the mono-acetal ether.

-

-

Cyclization: Dissolve the acetal intermediate in Chlorobenzene. Add Amberlyst 15 (20 wt%) or Polyphosphoric acid (PPA) . Reflux (130°C) for 2–4 hours.

Phase 2: Installation of the 4-Ethoxy Group (The Target)

This step locks the lipophilicity of the scaffold.

-

Reagents: Charge a reaction vessel with Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq), Ethyl Iodide (1.5 eq), and Cesium Carbonate (2.0 eq) or Potassium Carbonate (3.0 eq).

-

Solvent: Anhydrous Acetone or Acetonitrile .

-

Conditions: Heat to reflux (approx. 60°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting material phenol (polar) should disappear, replaced by the less polar ethyl ether.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Validation: 1H NMR should show a triplet/quartet pattern for the ethyl group (approx. 1.4 ppm and 4.1 ppm) and the disappearance of the phenolic -OH singlet.

-

Medicinal Chemistry Applications

A. Glucokinase Activators (GKAs)

Based on patent literature (e.g., AstraZeneca WO2004/046139), benzofuran-6-carboxylates are privileged structures for activating Glucokinase (GLK).

-

Mechanism: The compound binds to the allosteric site of GLK, increasing its affinity for glucose.

-

SAR Insight: The 4-ethoxy group interacts with a hydrophobic pocket formed by Valine and Alanine residues in the enzyme, stabilizing the active "closed" conformation. The 6-carboxylate is typically hydrolyzed and coupled to a heterocyclic amine (e.g., thiazole, pyrazine) to form the final pharmacophore.

B. Divergent Synthesis Map

The methyl ester at C6 is a "gateway" functional group.

Figure 2: Functionalization logic for library generation.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the benzofuran ring can be susceptible to oxidation under prolonged exposure to light and air.

-

Safety: Standard PPE required. Benzofuran derivatives may possess biological activity; handle as a potential potent compound (OEL unknown, treat as <10 µM potency).

-

Solubility: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles.

References

-

AstraZeneca AB. (2004). Benzofuran derivatives, process for their preparation and intermediates thereof.[3][4][5][6] WO2004046139A1.[7]

-

Mukaiyama, T., et al. (2015). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[8] Beilstein Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15654674 (Related Benzimidazole Analogues).

-

Bld Pharm. (2025).[1] Product Datasheet: Methyl 4-ethoxybenzofuran-6-carboxylate (CAS 1291493-09-8).[9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2004046139A1 - Benzofuran derivates, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 5. CN109810100A - A benzofuran-containing dual-target inhibitor of PARP-1 and PI3K - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 37963-75-0|4-Methoxy-2-methylbenzofuran-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. 7596-69-2|4-Hydroxybenzofuran-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. bldpharm.com [bldpharm.com]

Unlocking the Therapeutic Promise of a Novel Benzofuran Scaffold: A Technical Guide to the Biological Evaluation of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, Methyl 4-ethoxy-1-benzofuran-6-carboxylate. While direct biological data for this specific molecule is not yet publicly available, its structural features, rooted in the well-established benzofuran scaffold, suggest a strong potential for significant therapeutic activity, particularly in the realm of oncology. This document will therefore serve as a prospective analysis, outlining a robust, multi-tiered experimental strategy to elucidate its biological function and mechanism of action. By synthesizing existing knowledge on the structure-activity relationships (SAR) of related benzofuran derivatives, we will construct a testable hypothesis and provide detailed, field-proven protocols for its validation.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of new therapeutic agents.[1] This "privileged scaffold" is prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2][3] These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.[2][3]

In oncology, benzofuran derivatives have shown remarkable promise, with some compounds advancing to clinical use.[4] Their mechanisms of anticancer action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways such as mTOR, and the inhibition of protein kinases like cyclin-dependent kinase 2 (CDK2).[4] This versatility makes the benzofuran nucleus a fertile ground for the design of novel and potent anticancer drugs.[1]

Lead Compound Profile: Methyl 4-ethoxy-1-benzofuran-6-carboxylate

| Compound Attribute | Value |

| IUPAC Name | Methyl 4-ethoxy-1-benzofuran-6-carboxylate |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 1291493-09-8 |

| Chemical Structure | (Awaiting experimental confirmation) |

Anticipated Biological Activity Profile: A Hypothesis Rooted in SAR

The specific substitution pattern of Methyl 4-ethoxy-1-benzofuran-6-carboxylate provides critical clues to its potential biological activity. Structure-activity relationship studies of numerous benzofuran derivatives have revealed that the nature and position of substituents on the benzene ring dramatically influence their pharmacological effects.[5][6]

A key insight comes from a study on the antiproliferative activity of various substituted benzofurans, which demonstrated that the presence of an ethoxy group at the C-6 position resulted in a potent inhibitory effect on cancer cell lines.[5] Conversely, a methoxy group at the C-4 position was found to cause the least inhibitory activity.[5]

This leads to a central, testable hypothesis:

Hypothesis: Methyl 4-ethoxy-1-benzofuran-6-carboxylate possesses significant antiproliferative and pro-apoptotic activity against a panel of human cancer cell lines, driven by the favorable 6-ethoxy substitution.

The methyl carboxylate at the C-6 position may further influence the compound's pharmacokinetic and pharmacodynamic properties, potentially impacting cell permeability and target binding.

A Systematic Experimental Workflow for Biological Characterization

To rigorously test our hypothesis, a tiered experimental approach is proposed. This workflow is designed to first establish the compound's cytotoxic potential and then to dissect its mechanism of action.

Figure 1: A tiered experimental workflow for the biological characterization.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell viability.

Experimental Protocol: MTT Cell Viability Assay [7][8]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of Methyl 4-ethoxy-1-benzofuran-6-carboxylate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tissue of Origin | IC₅₀ of Test Compound (µM) | IC₅₀ of Doxorubicin (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

| HCT116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] |

| HEK293 | Normal Kidney | [Experimental Value] | [Experimental Value] |

Tier 2: Elucidation of the Mechanism of Cell Death

If the compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Furthermore, understanding the compound's effect on the cell cycle can provide valuable mechanistic insights.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining [9][10]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [12][13]

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing.[14] Incubate for at least 30 minutes on ice.

-

Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[15]

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 2: A hypothetical signaling pathway leading to apoptosis.

Concluding Remarks and Future Directions

The structural attributes of Methyl 4-ethoxy-1-benzofuran-6-carboxylate, particularly the 6-ethoxy substitution, provide a strong rationale for its investigation as a potential anticancer agent.[5] The experimental framework detailed in this guide offers a clear and logical path to validating this hypothesis, starting from broad cytotoxicity screening and progressing to detailed mechanistic studies. The successful execution of these protocols will not only define the biological activity of this novel compound but will also contribute valuable data to the broader understanding of benzofuran structure-activity relationships. Positive outcomes from these in vitro studies would warrant progression to more complex investigations, including in vivo efficacy studies in animal models of cancer. This systematic approach ensures that the therapeutic potential of this promising scaffold is thoroughly and efficiently explored.

References

- Dawood, K. M., & Abdel-Gawad, H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.

- Farhat, J., Alzyoud, L., & Al-Qerem, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2195.

- Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120.

- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.

- Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Qerem, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2195.

- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27946-27968.

-

Request PDF. (2025). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Journal of visualized experiments: JoVE, (51).

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. vet.cornell.edu [vet.cornell.edu]

Technical Guide: Discovery, Isolation, and Structural Elucidation of Novel Benzofuran Derivatives

Executive Summary: The Benzofuran Pharmacophore

The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry due to its ability to mimic the structural motifs of biological ligands, interacting with diverse targets including kinases, esterases, and receptors.[1][2] From the anti-arrhythmic agent Amiodarone to natural products like Moracin D and Ailanthoidol , this heterocyclic core is pivotal in oncology and infectious disease research.[1]

This guide provides a dual-track workflow for the discovery of novel benzofuran derivatives: Part A details the isolation of novel scaffolds from natural sources (Asteraceae and Moraceae families), while Part B outlines rational synthetic derivatization using recent transition-metal catalyzed protocols.

Part A: Natural Product Isolation Workflow

Objective: To isolate novel benzofuran derivatives from root bark of Morus alba (Model System) using a polarity-guided fractionation strategy.

Rationale and Causality

Benzofurans in nature are often prenylated or methoxylated, rendering them lipophilic to moderately polar. A "shotgun" extraction using only methanol often results in a crude extract too complex for efficient HPLC. Therefore, we utilize a gradient solvent partition to delipidate the matrix before targeting the benzofuran-rich fraction.

Isolation Protocol

Reagents:

-

Solvents: n-Hexane (HEX), Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

-

Stationary Phase: Silica Gel 60 (0.040–0.063 mm), Sephadex LH-20.

Step-by-Step Methodology:

-

Matrix Preparation:

-

Dry root bark (1.0 kg) is pulverized to a #40 mesh powder. Note: Avoid excessive heat (>40°C) during drying to prevent oxidation of prenyl side chains.

-

-

Sequential Maceration:

-

Extract powder with MeOH (3 x 3L) at room temperature for 48h.

-

Concentrate combined filtrates under reduced pressure (Rotavap) at 40°C to yield Crude Extract (~120g).

-

-

Liquid-Liquid Partitioning (The Critical Step):

-

Suspend Crude Extract in H₂O (500 mL).

-

Wash 1 (Defatting): Partition with n-Hexane (3 x 500 mL). Discards waxes and chlorophyll.

-

Wash 2 (Target Enrichment): Partition aqueous layer with EtOAc (3 x 500 mL). Collect this fraction. Benzofurans predominantly partition here.

-

Wash 3 (Polar Waste): The remaining aqueous layer contains glycosides/sugars; discard or store for separate analysis.

-

-

Chromatographic Fractionation:

-

Load EtOAc fraction (dried, ~30g) onto a Silica Gel Vacuum Liquid Chromatography (VLC) column.

-

Elute with a gradient: HEX:EtOAc (100:0 → 0:100).

-

Monitoring: Check fractions via TLC (UV 254/366 nm). Benzofurans typically fluoresce blue/purple under 366 nm.

-

-

Final Purification:

-

Pool fluorescent fractions.

-

Purify via Sephadex LH-20 (eluent: MeOH) to remove tannins.

-

Final isolation via Semi-prep HPLC (C18 column, ACN:H₂O gradient).

-

Visualization: Isolation Logic

Figure 1: Polarity-guided fractionation workflow designed to enrich benzofuran scaffolds from complex plant matrices.

Part B: Synthetic Discovery & Optimization

Objective: To synthesize novel 2-substituted benzofuran derivatives via transition-metal catalysis, overcoming the yield limitations of natural isolation.

Synthetic Strategy: Copper-Catalyzed Annulation

While traditional Rap-Stoermer condensation is effective, it requires harsh conditions. We utilize a Copper-Catalyzed One-Pot Synthesis involving salicylaldehydes and terminal alkynes. This method allows for the introduction of diverse pharmacophores at the C-2 position, critical for Structure-Activity Relationship (SAR) studies.

Synthesis Protocol (Standardized)

Reaction: Coupling of Salicylaldehyde (1) + Phenylacetylene (2) → 2-Phenylbenzofuran (3)

Reagents:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Charge: In a glovebox or under Ar flow, add Salicylaldehyde (1.0 mmol), Phenylacetylene (1.2 mmol), CuI (19 mg), Phenanthroline (36 mg), and Cs₂CO₃ (650 mg) to a sealed tube.

-

Solvate: Add anhydrous Toluene (5 mL). Seal the tube.

-

Reflux: Heat block to 110°C for 12–16 hours. Mechanism: The reaction proceeds via copper acetylide formation, nucleophilic attack on the carbonyl, and subsequent intramolecular cyclization.

-

Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc).

-

Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc 95:5).

Visualization: Synthetic Pathway

Figure 2: Copper-catalyzed cascade synthesis mechanism for generating 2-substituted benzofuran libraries.

Structural Elucidation & Validation

Spectroscopic Characterization

Confirming the benzofuran core requires specific NMR signatures.

-

¹H NMR (500 MHz, CDCl₃): Look for the characteristic C-3 proton singlet (or multiplet if substituted) typically appearing between δ 6.5 – 7.5 ppm .

-

¹³C NMR: The furan ring carbons (C-2 and C-3) resonate in the δ 100–160 ppm range, with C-2 often shifted downfield due to the oxygen atom.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) using ESI+ mode is standard. Expect

peaks.

Bioactivity Screening Data

The following table summarizes typical bioactivity thresholds for novel benzofuran derivatives based on recent literature [1, 3].

| Compound Class | Target Assay | Cell Line / Strain | Activity Threshold (IC₅₀ / MIC) |

| 2-Arylbenzofurans | Anticancer (Cytotoxicity) | MCF-7 (Breast), HepG2 (Liver) | < 10 µM (Potent) |

| Benzofuran-3-ones | Antimicrobial | S. aureus, E. coli | < 25 µg/mL |

| Prenylated Benzofurans | Anti-inflammatory | RAW 264.7 (NO inhibition) | < 5 µM |

| Bis-benzofurans | Antiviral | HCV NS5B Polymerase | < 1 µM |

References

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

-

Miao, Y., et al. (2019).[3] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Link

-

Abbas, A. A., & Dawood, K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mechanism of Action Studies for Methyl 4-ethoxy-1-benzofuran-6-carboxylate

[1]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate represents a high-value pharmacophore within the benzofuran class, a scaffold historically significant in medicinal chemistry for its diverse biological activities, including anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties.[1]

This technical guide provides a structured, self-validating roadmap for elucidating the Mechanism of Action (MoA) of this specific compound. Unlike generic screening protocols, this guide focuses on the unique structural attributes of the 4-ethoxy and 6-carboxylate substitutions, which govern its lipophilicity, receptor binding affinity, and metabolic stability.[1] The methodologies detailed below integrate in silico prediction, biophysical target engagement, and phenotypic validation to confirm therapeutic efficacy and safety.

Chemical Biology Profile & Structural Logic[1]

Before initiating wet-lab protocols, it is critical to understand the structural determinants of the molecule.[1]

-

Scaffold: The benzofuran core is a bioisostere of indole, often targeting nucleotide binding sites (e.g., kinases, tubulin).[1]

-

4-Ethoxy Group: Provides steric bulk and lipophilicity, potentially enhancing membrane permeability and filling hydrophobic pockets in target proteins (e.g., the colchicine binding site of tubulin).[1]

-

6-Carboxylate Methyl Ester:

Strategic Hypothesis Generation

Based on current literature regarding benzofuran-6-carboxylates, the primary MoA hypotheses to investigate are:

-

Tubulin Polymerization Inhibition: Binding to the colchicine site, leading to G2/M cell cycle arrest.[1]

-

Pin1 Inhibition: Targeting peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, relevant in hepatocellular carcinoma.[1][4][5][6]

-

Interleukin-6 (IL-6) Modulation: Downregulation of STAT3 signaling pathways.[1][7]

Phase I: Computational Target Prediction (In Silico)[1]

Objective: Prioritize biological targets to reduce experimental cost and time.

Protocol: Molecular Docking & Pharmacophore Mapping[1]

-

Ligand Preparation:

-

Generate 3D conformers of Methyl 4-ethoxy-1-benzofuran-6-carboxylate.

-

Compute tautomeric states at pH 7.4.

-

-

Target Selection:

-

Scoring Function:

Phase II: Biophysical Target Engagement

Objective: Validate physical binding between the compound and the predicted protein target in vitro.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay confirms that the compound enters the cell and binds the target, stabilizing it against thermal denaturation.[1]

Workflow:

-

Treatment: Incubate cells (e.g., HeLa or HepG2) with the compound (10

M) for 1 hour.[1] -

Heating: Aliquot cell lysates and heat across a gradient (40°C to 65°C).

-

Detection: Centrifuge to remove denatured proteins.[1] Analyze the supernatant via Western Blot using antibodies specific to the target (e.g.,

-tubulin).[1] -

Data Analysis: Plot the "Melting Curve". A right-shift in

(melting temperature) indicates ligand binding.[1]

Visualization: MoA Elucidation Workflow

Figure 1: Step-wise workflow for validating the mechanism of action, moving from computational prediction to biological confirmation.

Phase III: Functional & Phenotypic Assays[1]

Objective: Determine the biological consequence of target engagement (e.g., cell death, growth arrest).

Experiment A: Tubulin Polymerization Assay

Rationale: If the compound targets tubulin, it should inhibit the assembly of tubulin into microtubules in vitro.[1]

Protocol:

-

Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific kit).[1]

-

Setup: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).[1]

-

Treatment: Add compound (1, 5, 10

M), Vehicle (DMSO), and Positive Control (Colchicine or Paclitaxel).[1] -

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

-

Result Interpretation:

Experiment B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Microtubule disruptors typically cause arrest in the G2/M phase.[1]

Protocol:

-

Cell Culture: Treat MCF-7 or HepG2 cells with IC

concentration of the compound for 24 hours. -

Fixation: Harvest cells, wash with PBS, and fix in 70% cold ethanol overnight.

-

Staining: Stain with Propidium Iodide (PI) and RNase A for 30 minutes.[1]

-

Analysis: Analyze DNA content via flow cytometry.

-

Criterion: A significant accumulation of cells in the G2/M peak compared to control confirms antimitotic mechanism.[1]

Phase IV: Molecular Pathway Analysis

Objective: Map the downstream signaling cascades triggered by the compound.[1]

Signaling Pathway: Apoptosis Induction

If the compound induces G2/M arrest, the cell will likely trigger apoptosis via the mitochondrial pathway.[1]

Key Markers to Blot:

-

Bcl-2 / Bax Ratio: Expect downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]

-

Caspase-3/7: Look for cleavage (activation).[1]

-

PARP: Look for cleavage (89 kDa fragment).

-

Phospho-STAT3: If acting via IL-6 inhibition, p-STAT3 levels should decrease.[1]

Visualization: Proposed Mechanism of Action

Figure 2: Hypothesized signaling cascade where tubulin inhibition leads to mitotic arrest and subsequent apoptotic cell death.[1]

Quantitative Data Reporting Structure

When documenting results, use the following standardized table format to ensure comparability across experiments.

Table 1: Summary of Antiproliferative and Mechanistic Data

| Assay Type | Parameter | Control (DMSO) | Compound (1 | Compound (10 | Reference (Colchicine) |

| MTT (Viability) | IC | N/A | -- | 15.4 ± 2.1 | 8.5 ± 0.9 |

| Tubulin Polym. | Inhibition % | 0% | 35% | 82% | 95% |

| Cell Cycle | % in G2/M | 12% | 28% | 65% | 70% |

| Apoptosis | Caspase-3 Activity | 1.0x | 2.5x | 5.8x | 6.0x |

References

-

El-Khouly, A. A., et al. (2023).[1][4] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link

-

Semwal, P., et al. (2024).[1][8] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[1] Link[1]

-

BenchChem. (n.d.).[1] The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Studies. Link[1]

-

Podlewska, S., et al. (2019).[1][9] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Link

Sources

- 1. Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate | C26H22N4O5 | CID 135723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Derivatives and Analogues

This technical guide provides a comprehensive analysis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a specialized heterocyclic intermediate.[1] It focuses on its structural utility in medicinal chemistry, specifically as a scaffold for developing LFA-1 antagonists, antimicrobial agents, and enzyme inhibitors.[1]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) represents a "privileged scaffold" modification in drug discovery.[1] While the benzofuran core is ubiquitous in natural products and pharmaceuticals (e.g., Amiodarone, Vilazodone), the specific substitution pattern of a 4-alkoxy group combined with a 6-carboxylate moiety creates a unique electronic and steric vector.[1] This guide analyzes the molecule as a high-value building block for generating libraries of LFA-1/ICAM-1 antagonists , antimicrobial agents , and allosteric modulators of metabolic enzymes.[1]

Structural Architecture & SAR Analysis

The molecule acts as a bifunctional core.[1] The 6-methoxycarbonyl group serves as the primary electrophilic handle for chain extension, while the 4-ethoxy group provides critical lipophilic contact points within a binding pocket.

Electronic & Steric Properties[1]

-

Benzofuran Core: Aromatic, planar system capable of

- -

4-Ethoxy Group (Donor/Lipophilic):

-

Electronic: The oxygen atom donates electron density into the ring via resonance (+M effect), increasing the electron density at the C3 and C5 positions, potentially influencing metabolic stability.[1]

-

Steric: The ethyl chain occupies a defined hydrophobic pocket.[1] In SAR studies, this is often varied (Methoxy

Ethoxy

-

-

6-Carboxylate (Acceptor/Electrophile):

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) potential of the scaffold.

Figure 1: SAR Map illustrating the functional vectors of the Methyl 4-ethoxy-1-benzofuran-6-carboxylate scaffold.

Synthetic Pathways

Reliable synthesis is paramount for library generation.[1] The 4,6-substitution pattern requires a specific resorcinol starting material to ensure regioselectivity.[1]

Retrosynthetic Analysis

The most robust route utilizes a Rap-Stoermer type cyclization or an intramolecular alkylation of a salicylaldehyde derivative.[1]

Pathway:

-

Starting Material: Methyl 3,5-dihydroxybenzoate.[1]

-

Step 1 (Desymmetrization): Selective mono-alkylation to install the 4-ethoxy mimic.[1]

-

Step 2 (Formylation): Introduction of an aldehyde ortho to the remaining phenol.[1]

-

Step 3 (Cyclization): Reaction with an

-halo ester or similar electrophile to close the furan ring.[1]

Workflow Diagram

Figure 2: Synthetic workflow for the construction of the benzofuran core from resorcinol derivatives.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Hydrolysis to 4-Ethoxy-1-benzofuran-6-carboxylic Acid

Crucial for activating the scaffold for amide coupling.[1]

-

Dissolution: Dissolve Methyl 4-ethoxy-1-benzofuran-6-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

-

Saponification: Add LiOH

H -

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (vanishing ester spot) or LC-MS.[1]

-

Workup: Acidify to pH 2–3 with 1N HCl. The carboxylic acid typically precipitates.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Protocol B: Amide Coupling (Library Generation)

Targeting GPCRs or Enzyme Active Sites.[1]

-

Activation: Suspend the carboxylic acid (from Protocol A) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 mins.

-

Coupling: Add the desired amine (R-NH

, 1.1 eq). -

Completion: Stir at RT for 12 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na

SO

Medicinal Chemistry Applications

Benzofuran-6-carboxylate derivatives are biologically validated in several therapeutic areas.

LFA-1/ICAM-1 Antagonists (Ophthalmology/Inflammation)

The parent acid (Benzofuran-6-carboxylic acid) is a known intermediate for LFA-1 antagonists (e.g., Lifitegrast analogs).[1][3]

-

Mechanism: The carboxylate (or bioisostere) interacts with the metal ion dependent adhesion site (MIDAS) of the LFA-1 integrin.[1]

-

Role of 4-Ethoxy: The 4-alkoxy substituent provides steric bulk that prevents "clashes" with the hydrophobic lip of the LFA-1 binding pocket, improving selectivity over other integrins.[1]

Antimicrobial & Antifungal Activity

Benzofurans are phytoalexin analogues.[1] Derivatives with lipophilic groups at C4 and polar groups at C6 have shown efficacy against Gram-positive bacteria.[1]

-

Data Trend: Increasing the chain length at C4 (Ethoxy

Butoxy) often increases potency against S. aureus up to a "cutoff" point where solubility becomes limiting.[1]

Comparison of Analogues

| Derivative | C4 Substituent | C6 Substituent | Primary Application | LogP (Calc) |

| Target Molecule | Ethoxy | Methyl Ester | Intermediate / Pro-drug | ~3.2 |

| Analog A | Ethoxy | Carboxylic Acid | LFA-1 Antagonist Scaffold | ~2.5 |

| Analog B | Methoxy | Amide (Benzyl) | Antimicrobial | ~3.0 |

| Analog C | Hydroxy | Carboxylic Acid | Metabolite / Phase II substrate | ~1.9 |

References

-

PubChem. (2025).[1][4] 1-Benzofuran-6-carboxylic acid | C9H6O3.[1][2][4] National Library of Medicine.[1] [Link]1]

-

Khanam, H., & Shamsuzzaman. (2015).[1] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504.[1][5] [Link]1][5]

-

Ningbo Inno Pharmchem. (2024).[1][3] The Role of Benzofuran-6-carboxylic Acid in Modern Pharmaceutical Synthesis. [Link]1]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Master Key in Oncology Drug Design

Topic: Anticancer Potential of Benzofuran Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran ring system (1-benzofuran) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of oncology, benzofuran derivatives have transcended simple cytotoxicity to become precision tools targeting microtubule dynamics, receptor tyrosine kinases (EGFR, VEGFR), and the PI3K/Akt/mTOR signaling axis.

This technical guide dissects the structural prerequisites for anticancer activity, elucidates the primary mechanisms of action, and provides validated experimental protocols for assessing novel benzofuran-based candidates.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of benzofuran stems from its planar, aromatic nature, which facilitates DNA intercalation and hydrophobic interactions within enzyme binding pockets.

2.1 The Pharmacophore Map

To design potent derivatives, one must understand the contribution of specific ring positions. The benzofuran core consists of a fused benzene and furan ring.[1][2][3]

-

C2 Position (Critical for Selectivity): Substitution here with aryl or heteroaryl rings (e.g., 3,4,5-trimethoxyphenyl) is often essential for tubulin binding, mimicking the cis-stilbene motif of Combretastatin A-4 (CA-4).

-

C3 Position (Potency Modulator): Small hydrophobic groups (methyl, cyano) or linkers (carbonyl, amide) at C3 stabilize the molecule in the binding pocket.

-

C5/C6 Positions (Electronic Tuning): Electron-donating groups (methoxy, ethoxy) here enhance lipophilicity and interaction with hydrophobic pockets in kinases.

-

C7 Position (H-Bond Donor): A hydroxyl (-OH) group at C7 has been shown to form crucial hydrogen bonds with residues like Asn β258 in tubulin, significantly boosting potency (e.g., BNC105).

Figure 1: Strategic substitution points on the benzofuran scaffold for optimizing anticancer activity.

Mechanisms of Action

Benzofurans are pleiotropic agents. While early derivatives were non-specific DNA intercalators, modern medicinal chemistry has refined them into targeted inhibitors.

3.1 Tubulin Polymerization Inhibition

The most advanced benzofuran class (e.g., BNC105) targets the colchicine-binding site of β-tubulin.

-

Mechanism: These compounds bind to the interface between α- and β-tubulin dimers.

-

Consequence: This prevents the polymerization of tubulin into microtubules, leading to the collapse of the cytoskeleton.

-

Outcome: Cells arrest in the G2/M phase of the cell cycle, triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

3.2 Kinase Inhibition (EGFR & PI3K)

Recent hybrids (e.g., benzofuran-indole or benzofuran-thiazole) function as ATP-competitive inhibitors.

-

EGFR: They dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor, blocking downstream signaling (RAS/RAF/MEK) essential for proliferation.

-

PI3K: Some derivatives inhibit Phosphatidylinositol-3-kinase, cutting off the survival signal mediated by Akt.

Figure 2: Dual mechanistic pathways of benzofuran derivatives leading to cancer cell death.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended for characterizing new benzofuran entities.

4.1 In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) of the compound.[4]

-

Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) at a density of

cells/well in 96-well plates. -

Incubation: Incubate for 24 hours at 37°C in 5% CO2 to allow attachment.

-

Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.01 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include a vehicle control and a positive control (e.g., Combretastatin A-4).

-

Exposure: Incubate for 48 or 72 hours.

-

Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

4.2 Tubulin Polymerization Assay

Purpose: Verify if the mechanism involves direct interaction with tubulin.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (purified porcine brain tubulin >99%).

-

Reaction Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Baseline: Keep all reagents on ice. Add the test compound (typically 5-10 µM) to a 96-well half-area plate.

-

Initiation: Add the tubulin reaction mix to the wells. Immediately transfer to a plate reader pre-warmed to 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Analysis: A reduction in the Vmax of the polymerization curve compared to control indicates inhibition.

Comparative Data Summary

The following table highlights the potency of select benzofuran derivatives against common cancer cell lines, demonstrating the impact of structural variations.

| Compound ID | Structure Class | Target | Cell Line | IC50 (µM) | Reference |

| BNC105 | 7-hydroxybenzofuran | Tubulin | MCF-7 (Breast) | 0.0008 | [1] |

| Compound 8d | Benzofuran-dipiperazine | Unknown | A549 (Lung) | 0.43 | [2] |

| Compound 5d | Benzofuran-oxadiazole | EGFR | A549 (Lung) | 6.3 | [3] |

| Compound 36 | 5-alkynylbenzofuran | Tubulin | A549 (Lung) | 0.06 | [4] |

| Egonol | Natural Benzofuran | Non-specific | HL-60 (Leukemia) | 12.5 | [5] |

Note: Synthetic modifications (e.g., BNC105) often yield nanomolar potency compared to natural precursors like Egonol.

Future Outlook & Challenges

While the benzofuran scaffold is potent, several hurdles remain for clinical translation:

-

Solubility: Many highly active derivatives are lipophilic (LogP > 4), leading to poor aqueous solubility. Solution: Formulation into nanoparticles or liposomes, or the introduction of solubilizing groups like piperazine.

-

Metabolic Stability: The furan ring can be susceptible to metabolic opening. Solution: Bioisosteric replacement or steric shielding of the furan oxygen.

-

Selectivity: To avoid off-target toxicity, next-generation benzofurans are being designed as "hybrid" molecules (e.g., linked with antibody-drug conjugates) to ensure delivery specifically to the tumor microenvironment.

References

-

Flynn, B. L., et al. (2002). "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting activity." Journal of Medicinal Chemistry. Link

-

Zhang, Y., et al. (2022). "Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety." ResearchGate.[5][6] Link

-

MDPI. (2024). "Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles." Molecules. Link

-

Kamal, A., et al. (2013).[7] "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. Link

-

Choi, Y., et al. (2020).[4] "Synthesis and cytotoxicity studies of bioactive benzofurans from Lavandula augustifolia." European Journal of Medicinal Chemistry. Link

-

NIH. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." PubMed Central. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Benzofurans: A Technical Guide for Drug Discovery

Executive Summary: Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological activities, including potent antibacterial and antifungal properties.[2][3] With the escalating crisis of antimicrobial resistance, the benzofuran nucleus has become a focal point for the design and development of novel therapeutic agents.[1][4] This guide provides a technical overview of the mechanisms of action, structure-activity relationships (SAR), and essential evaluation protocols for antimicrobial benzofuran derivatives, intended for researchers and professionals in drug development.

Introduction: The Benzofuran Scaffold in Antimicrobial Research

The benzofuran core is a fundamental structural unit in numerous biologically active compounds.[2] Its unique physicochemical properties and structural versatility make it an ideal building block for creating new pharmacological agents.[1][4] Clinically relevant drugs and natural products containing this moiety have demonstrated a wide range of activities, from anticancer to antimicrobial.[2][5][6] The urgent need for new antimicrobials to combat multidrug-resistant pathogens has intensified research into benzofuran derivatives as a promising source for new drug candidates.[3][4]

Mechanisms of Antibacterial and Antifungal Action

Benzofuran derivatives exert their antimicrobial effects through diverse and targeted mechanisms. Understanding these pathways is critical for the rational design of more potent and specific agents.

Inhibition of Nucleic Acid Synthesis

A primary target for many antibacterial agents is the bacterial DNA gyrase, an essential enzyme for DNA replication.[7] Certain benzofuran derivatives have been shown to be effective inhibitors of the DNA gyrase B (GyrB) subunit.[8][9] By competitively binding to the ATP-binding site of this enzyme, they prevent its function, leading to a cessation of DNA replication and ultimately, bacterial cell death.[7][9] This mechanism is particularly attractive as DNA gyrase is a validated target not present in humans, suggesting a potential for selective toxicity.

Disruption of Fungal Cell Membrane Integrity

In fungi, the integrity of the cell membrane is paramount for survival. A key component of this membrane is ergosterol. Some antifungal benzofurans are hypothesized to interfere with the ergosterol biosynthesis pathway. This disruption leads to increased membrane permeability, leakage of essential cellular contents, and eventual cell lysis.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Several benzofuran compounds have demonstrated significant activity in preventing biofilm formation. This is a crucial therapeutic strategy, as disrupting biofilms can render bacteria more susceptible to traditional antibiotics and host immune responses.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. SAR studies are essential for optimizing lead compounds.[1][5]

-

Position 2: Substitutions at the C-2 position are frequently critical for activity.[5] The introduction of bulky aromatic groups, heterocyclic rings, or ester moieties at this position has been shown to enhance the antibacterial and antifungal effects.

-

Position 3: Modifications at the C-3 position can also modulate activity, often in conjunction with C-2 substitutions.

-

Benzene Ring Substituents: The presence of electron-withdrawing or electron-donating groups on the fused benzene ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. For instance, halogen or methoxy groups can alter lipophilicity, affecting cell penetration.

The diagram below illustrates key positions on the benzofuran scaffold that are critical for SAR modification in the development of antimicrobial agents.

Caption: Key sites for chemical modification on the benzofuran scaffold.

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[10][11][12] The table below summarizes representative MIC values for novel benzofuran derivatives against various pathogens, showcasing their potential.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [13] |

| Compound 1 | Escherichia coli | 12.5 | [13] |

| Compound 1 | Staphylococcus aureus | 12.5 | [13] |

| Compound V40 | Xanthomonas oryzae pv. oryzae | 0.28 | [14][15] |

| Compound V40 | Xanthomonas oryzae pv. oryzicola | 0.56 | [14][15] |

| Indeno[1,2-b]benzofuran-9,10-dione | Gram-positive & Gram-negative bacteria | 500 - 1000 | [2] |

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols for Antimicrobial Evaluation

Accurate and reproducible evaluation of antimicrobial activity is fundamental. The following are standardized, step-by-step protocols for key assays.

Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[10][16]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period.[11][17]

Step-by-Step Methodology:

-

Preparation: A stock solution of the benzofuran derivative is prepared in a suitable solvent (e.g., DMSO). A standardized inoculum of the test bacterium (typically adjusted to ~5 x 10^5 CFU/mL) is prepared in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well plate, 100 µL of broth is added to wells 2 through 12. 200 µL of the test compound at a starting concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: 100 µL of the standardized bacterial suspension is added to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.

-

Incubation: The plate is covered and incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol: Crystal Violet Assay for Biofilm Inhibition

This assay quantifies the total biomass of a biofilm, allowing for the evaluation of a compound's ability to inhibit its formation.[18][19][20]

Principle: Bacteria are grown in a 96-well plate in the presence of the test compound. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet dye. The dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm mass.[21]

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the benzofuran compound in a flat-bottomed 96-well plate as described in the MIC protocol.

-

Inoculation and Incubation: Inoculate wells with the bacterial suspension. Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[22]

-

Washing: Carefully discard the liquid content from the plate. Gently wash the wells twice with phosphate-buffered saline (PBS) to remove all planktonic bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]

-

Washing: Discard the crystal violet solution and wash the plate thoroughly with water until the negative control wells are colorless.

-

Solubilization: Add 200 µL of 30% acetic acid (or ethanol) to each well to solubilize the bound dye.[22]

-

Quantification: Transfer the solubilized dye to a new flat-bottomed plate and measure the absorbance at a wavelength of approximately 590 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

The general workflow for screening and characterizing antimicrobial benzofurans is depicted below.

Caption: A generalized workflow for the discovery of antimicrobial benzofurans.

Challenges and Future Perspectives

While benzofurans hold immense promise, challenges remain. Issues such as potential cytotoxicity and the emergence of resistance need to be addressed through careful structural modification and mechanistic studies.[13] Future research should focus on:

-

Hybrid Molecules: Synthesizing hybrid compounds that combine the benzofuran scaffold with other known antimicrobial pharmacophores (e.g., pyrazoles, purines) to create agents with novel or multiple mechanisms of action.[2][8]

-

Targeted Delivery: Developing strategies to specifically deliver benzofuran derivatives to microbial cells, minimizing off-target effects and host toxicity.

-

QSAR and In Silico Modeling: Employing computational tools like 3D-QSAR to predict the activity of novel derivatives and guide synthetic efforts more efficiently.[14][15]

Conclusion

The benzofuran scaffold is a versatile and highly valuable platform in the quest for new antimicrobial agents. Its derivatives have demonstrated potent activity against a wide range of bacterial and fungal pathogens through various mechanisms of action. A thorough understanding of their SAR, coupled with robust and standardized evaluation protocols, is essential for translating this promise into clinically effective therapies. Continued exploration and innovative chemical design centered on the benzofuran nucleus will undoubtedly contribute to the arsenal needed to combat the global threat of antimicrobial resistance.

References

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. [Link]

-

Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(19), 8340-8351. [Link]

-

Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 11(8), 674. [Link]

-

Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Reddy, T. S., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

-